molecular formula C11H8F3NO3 B3081273 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid CAS No. 109888-65-5

3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Cat. No.: B3081273
CAS No.: 109888-65-5
M. Wt: 259.18 g/mol
InChI Key: UYCWRKRHUGMJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole derivative characterized by a 4,5-dihydro-1,2-oxazole (dihydroisoxazole) core substituted with a trifluoromethylphenyl group at position 3 and a carboxylic acid moiety at position 5. The trifluoromethyl (CF₃) group confers strong electron-withdrawing properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-4,9H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCWRKRHUGMJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid typically involves the following steps:

    Formation of the trifluoromethylphenyl intermediate:

    Cyclization to form the oxazole ring: The intermediate undergoes cyclization to form the dihydro-1,2-oxazole ring.

    Introduction of the carboxylic acid group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis .

Chemical Reactions Analysis

Hydrolysis of the 4,5-Dihydro-1,2-Oxazole Ring

The dihydroisoxazole ring undergoes hydrolysis under physiological or acidic conditions, producing two primary metabolites:

  • 3-(Substituted-imidazolyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

  • 4-Methoxy-3-(trifluoromethyl)aniline

Mechanism & Conditions
Hydrolysis occurs via nucleophilic attack on the oxazole ring’s electrophilic carbon, leading to ring opening. This reaction is critical in drug metabolism studies, as demonstrated by HPLC-MS/MS analysis of plasma and fecal samples .

Hydrolysis ConditionsProductsYield/Outcome
Physiological pH (in vivo)3-(2-butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidIdentified as major metabolite
Acidic conditions (in vitro)4-Methoxy-3-(trifluoromethyl)anilineConfirmed via synthetic standards

Nucleophilic Acyl Substitution (Amide Bond Formation)

The carboxylic acid group participates in coupling reactions to form amides, a key step in pharmaceutical synthesis.

Reaction Protocol

  • Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) .

  • Nucleophile : Amines (e.g., 3-(2-amino-4-chlorophenyl)-4H- oxadiazol-5-one) react with the activated intermediate.

Example Reaction

text
3-[4-(Trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid + 3-(2-amino-4-chlorophenyl)-4H-[1,2,4]oxadiazol-5-one → δ-Trifluoromethyl-phenyl-oxazole-carboxylic acid amide derivative (Yield: 45%, LC-ESI-HRMS confirmed)[1]

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety can be reduced to its corresponding alcohol, though this reaction is less commonly reported.

Conditions & Challenges

  • Reducing Agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (Note: Source excluded per requirements; general knowledge applied).

  • Selectivity : The electron-withdrawing trifluoromethyl group may hinder reduction efficiency.

Ring-Opening via Electrophilic Additions

The dihydroisoxazole ring exhibits sensitivity to electrophilic agents, leading to polymerization or functionalization (e.g., alkylation or acylation) .

Key Observations

  • Electrophilic Initiators : Brønsted/Lewis acids or alkylating agents trigger ring-opening.

  • Outcomes : Forms poly-N-acylethylenimines or regioselectively substituted products depending on conditions .

Research Implications

  • Drug Design : Hydrolysis products inform metabolite identification in pharmacokinetics .

  • Synthetic Utility : Coupling reactions enable modular synthesis of targeted amides for medicinal chemistry .

  • Material Science : Ring-opening reactions suggest applications in polymer synthesis .

This compound’s multifunctional architecture positions it as a versatile intermediate in organic and pharmaceutical chemistry, with reactivity patterns validated through rigorous experimental studies.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Agents
Research indicates that derivatives of 4,5-dihydro-1,2-oxazole compounds exhibit anti-inflammatory properties. For instance, a study highlighted that a related compound surpassed diclofenac sodium in anti-inflammatory effects during comparative tests on animal models . The structural modifications involving trifluoromethyl groups enhance the biological activity of these compounds.

2. Synthesis of Biologically Active Metabolites
The compound is involved in synthesizing metabolites that are crucial for pharmacokinetic studies. Biotransformation studies have shown that 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes hydrolysis to form significant metabolites, which can serve as active pharmaceutical ingredients (APIs) or intermediates in drug synthesis .

Case Studies

Study ReferenceDescriptionFindings
Identification of metabolites from animal studiesConfirmed the formation of two main hydrolysis products: 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline.
Pharmacokinetic profilingThe compound showed promising results as an antirheumatic drug with effective biotransformation pathways identified through HPLC-MS/MS analysis.

Synthetic Pathways

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis often begins with readily available aromatic compounds that can be functionalized to introduce the trifluoromethyl group.
  • Cyclization Reactions : Key cyclization steps involve the formation of the oxazole ring through condensation reactions.
  • Functional Group Modifications : Subsequent steps may involve esterification or carboxylation to achieve the desired carboxylic acid functionality.

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. The oxazole ring provides structural stability and facilitates binding to target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the aromatic ring, saturation of the oxazole core, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
Target Compound 4-(CF₃)phenyl C₁₂H₉F₃NO₃ 280.20 Dihydroisoxazole core; high lipophilicity due to CF₃ .
3-(2,4-Dichlorophenyl) analog 2,4-dichlorophenyl C₁₀H₇Cl₂NO₃ 260.08 Chlorine substituents increase halogen bonding potential.
3-(4-Butoxyphenyl) analog 4-butoxyphenyl C₁₄H₁₇NO₄ 263.29 Ether substituent enhances solubility; lower metabolic stability.
3-(Pyridin-4-yl) analog Pyridin-4-yl C₉H₈N₂O₃ 192.17 Nitrogen-rich aromatic system; potential for hydrogen bonding.
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-fluoro, 5-methyl C₁₁H₈FNO₃ 221.19 Fully unsaturated oxazole; methyl group adds steric bulk.

Key Observations :

  • Ring Saturation : The dihydroisoxazole core (4,5-dihydro-1,2-oxazole) in the target compound introduces partial saturation, reducing ring strain and altering conformational flexibility compared to fully unsaturated oxazoles .

Analytical Profiling :

Table 2: HPLC-MS/MS Data for Selected Analogs
Compound Name Retention Time (min) Key MRM Transitions (m/z)
3-(2-Butyl-5-chloro-1H-imidazole-4-yl) analog 6.4 272→200, 272→157, 272→144
4-Methoxy-3-(trifluoromethyl)aniline (metabolite) 5.8 192→108, 192→123, 192→161
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 5.2 222→150, 222→107
  • The target compound’s CF₃ group likely shifts MRM transitions to higher m/z values compared to non-fluorinated analogs.

Stability and Metabolic Behavior

  • Hydrolysis Sensitivity : The target compound’s dihydroisoxazole core may exhibit greater stability under physiological conditions compared to fully unsaturated oxazoles, as seen in analogs requiring sample acidification to prevent degradation .

Biological Activity

3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS Number: 109888-65-5) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₁H₈F₃NO₃
  • Molecular Weight : 259.18 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound involves a multi-step reaction process which includes:

  • Step 1 : Reaction of (Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with triethylamine in toluene at 20 °C, yielding an 81% yield.
  • Step 2 : Hydrolysis using aqueous sodium hydroxide and ethanol under heating conditions, achieving an 87% yield .

Anticancer Properties

Research indicates that compounds containing the oxazole ring exhibit significant anticancer activity. For instance, derivatives of oxazole have shown promising results against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The mechanism involves upregulation of pro-apoptotic factors like p53 and activation of caspases .
CompoundCell LineIC₅₀ (μM)Mechanism
3aMCF-70.65Apoptosis induction
3bU-9372.41Caspase activation

Enzyme Inhibition

The trifluoromethyl group enhances the compound's ability to interact with various enzymes:

  • Cyclooxygenase Inhibition : Similar compounds have been shown to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes .

Molecular Docking Studies

Molecular docking studies reveal that the trifluoromethyl group participates in significant interactions within enzyme active sites, enhancing binding affinity and biological activity. The presence of electron-withdrawing fluorine atoms facilitates hydrogen bonding with amino acid residues in target proteins .

Case Studies

  • Study on Antirheumatic Activity : A related compound was evaluated for its antirheumatic properties, demonstrating effective inhibition of specific inflammatory pathways. The metabolites formed during biotransformation were characterized using HPLC-MS/MS techniques .
  • Cytotoxicity Assessment : In vitro studies assessed cytotoxic effects against MCF-7 and HeLa cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations .

Q & A

Basic: What are the standard synthetic routes for synthesizing 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid?

Methodological Answer:
The synthesis typically involves cyclization reactions of precursor intermediates. For example:

  • Cyclocondensation : Reacting a β-keto ester derivative with hydroxylamine to form the 4,5-dihydroisoxazole (oxazoline) ring. Substituents like the 4-(trifluoromethyl)phenyl group can be introduced via Suzuki coupling or direct substitution .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions yields the final carboxylic acid moiety. A similar approach is described for ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate, where hydrolysis would yield the carboxylic acid derivative .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles, dihedral angles, and supramolecular interactions (e.g., C–H···π interactions observed in related oxazole derivatives) .
  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^13C spectra to verify the oxazole ring protons (δ 4.5–5.5 ppm for dihydroisoxazole) and trifluoromethyl group (δ ~120–125 ppm in 19^19F NMR).
    • HRMS : Confirm molecular ion peaks using exact mass data (e.g., [M+H]+^+ or [M–H]^-) .

Advanced: How can researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • Dynamic Effects : Account for solvent interactions or tautomerism in NMR simulations. For example, the trifluoromethyl group’s electron-withdrawing effect may shift proton resonances unexpectedly.
  • Polymorphism : Compare experimental data with X-ray crystallography results to rule out crystal packing effects, as seen in L-shaped conformers of related triazole derivatives .
  • DFT Calculations : Optimize molecular geometries using density functional theory (DFT) to align computed vibrational (IR) or electronic (UV-Vis) spectra with experimental observations .

Advanced: What strategies improve the metabolic stability of this compound in biological systems?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS with predicted MRM transitions (e.g., m/z transitions for hydroxylated or hydrolyzed metabolites) to identify vulnerable sites .
  • Structural Modifications : Replace labile groups (e.g., ester or oxazole rings) with bioisosteres. For instance, substituting the oxazole with a thiazole ring may reduce oxidative metabolism .

Advanced: How to design analogs to enhance target interaction or selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., replacing trifluoromethyl with cyano or methoxy groups) and evaluate binding affinity. Analog libraries of pyridine- or piperidine-carboxylic acids provide SAR templates .
  • Molecular Docking : Use crystallographic data (e.g., enzyme active sites) to guide substitutions. For example, the trifluoromethyl group’s hydrophobic bulk may occupy specific pockets in target proteins .

Basic: What solubility challenges arise with this compound, and how are they mitigated?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts to improve aqueous solubility, as demonstrated for similar fluorinated benzoic acids .
  • Co-Solvents : Use DMSO or PEG-water mixtures for in vitro assays. Pre-formulation studies with Hansen solubility parameters can identify optimal solvents .

Advanced: What computational methods predict target binding or pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM. The trifluoromethyl group’s electronegativity can be parameterized for accuracy .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), metabolic lability, and plasma protein binding using the compound’s topological polar surface area (TPSA) and H-bond donor/acceptor counts .

Basic: Which analytical methods ensure purity and quality control?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients and UV detection at 210–254 nm. Monitor for impurities like unreacted precursors or hydrolysis byproducts .
  • LC-MS/MS : Quantify trace metabolites using MRM transitions (e.g., m/z 223.08 for the parent ion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.